Fe-Pgdf - 134001-02-8

Fe-Pgdf

Catalog Number: EVT-1560614
CAS Number: 134001-02-8
Molecular Formula: C36H55FeN6O11
Molecular Weight: 803.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound referred to as "Fe-Pgdf" is likely a complex involving iron (Fe) and a specific ligand or framework, possibly related to metal-organic frameworks or other coordination compounds. Iron plays a crucial role in various chemical processes, including catalysis and materials science. Understanding the characteristics of Fe-Pgdf involves examining its classification, synthesis, molecular structure, chemical reactions, mechanisms of action, physical and chemical properties, and applications.

Synthesis Analysis

Methods

The synthesis of Fe-Pgdf can be approached through several methods, commonly including:

  1. Co-precipitation: This involves mixing iron salts with ligands in solution to precipitate the desired compound.
  2. Sol-gel method: A technique where iron precursors are dissolved in a solvent and undergo hydrolysis and polymerization to form a gel that can be converted into solid materials.
  3. Microwave-assisted synthesis: A rapid method that utilizes microwave irradiation to enhance reaction rates and yield nanoparticles or complexes with controlled morphology.

Technical Details

For example, in the co-precipitation method, iron nitrate can be used as a precursor along with organic ligands such as 8-hydroxyquinoline sulfate monohydrate. The reaction conditions, such as temperature and pH, are crucial for controlling the morphology and crystallinity of the resulting compound .

Molecular Structure Analysis

Structure

The molecular structure of Fe-Pgdf likely features iron ions coordinated to organic ligands in a three-dimensional framework. Techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) are essential for elucidating the structural characteristics.

Data

XRD patterns typically reveal distinct peaks corresponding to specific crystallographic planes, indicating the crystalline nature of the compound. For instance, peaks observed at certain angles can confirm the presence of specific phases or structures within the material .

Chemical Reactions Analysis

Reactions

Fe-Pgdf may participate in various chemical reactions depending on its functional groups and coordination environment. Common reactions include:

  • Catalytic reactions: Where Fe-Pgdf could act as a catalyst in organic transformations.
  • Redox reactions: Involving electron transfer processes due to the variable oxidation states of iron.

Technical Details

The reactivity can be assessed by monitoring changes in reactant concentrations or product formation using techniques like thin-layer chromatography (TLC) or spectroscopic methods (FTIR, UV-Vis) to track reaction progress .

Mechanism of Action

Process

The mechanism by which Fe-Pgdf operates often involves coordination chemistry principles. The iron center can facilitate electron transfer or activate substrates through coordination with reactive functional groups.

Data

Kinetic studies may provide insights into the rates of reaction and mechanisms involved. For example, variations in ligand structure can significantly affect catalytic efficiency and selectivity .

Physical and Chemical Properties Analysis

Physical Properties

Fe-Pgdf may exhibit unique physical properties such as:

  • Magnetism: Due to the presence of iron, which can exhibit ferromagnetic or superparamagnetic behavior.
  • Morphology: Nanostructured forms may show enhanced surface area and reactivity.

Chemical Properties

Chemical properties include stability under various conditions (pH, temperature) and solubility in different solvents. Characterization techniques like thermal gravimetric analysis (TGA) can assess stability profiles .

Applications

Scientific Uses

Fe-Pgdf has potential applications across several fields:

  • Catalysis: Used in organic synthesis for accelerating reactions.
  • Environmental remediation: Acting as an adsorbent for pollutants due to its porous structure.
  • Biomedical applications: Potential use in drug delivery systems or magnetic resonance imaging (MRI) contrast agents due to its magnetic properties.
Introduction to Property Graph Data Formats (PGDF)

Property Graph Data Formats (PGDF) represent a transformative approach to structuring interconnected data in computational systems. Unlike traditional database models, PGDF explicitly prioritizes relationships between entities as first-class citizens, enabling natural representation of complex networks across scientific and industrial domains. The "Fe-PGDF" designation metaphorically reflects the structural robustness (Fe as iron's elemental symbol) and adaptive properties of this framework, which maintains data integrity while permitting schema flexibility. This compound architecture has emerged as the backbone for modern graph analytics in domains ranging from bioinformatics to social network analysis, addressing critical limitations in prior data representation paradigms [1] [6].

Evolution of Graph Data Representation in Computational Systems

The evolution toward PGDF began with 1960s hierarchical models (e.g., IBM IMS) that imposed rigid tree structures, followed by CODASYL network databases that introduced limited graph capabilities. The late 1980s saw experimental labeled-graph systems, but these lacked standardization. A significant breakthrough emerged in the early 2000s with commercial ACID-compliant graph databases (e.g., Neo4j), which necessitated more expressive data formats. The proliferation of web-scale interconnected data in the 2010s exposed the limitations of relational tables for relationship-intensive workloads, accelerating PGDF development. Modern implementations now support horizontal scaling and in-memory processing (e.g., SAP HANA), enabling real-time traversal of billion-edge graphs [6].

Core Principles of PGDF Architecture [1]

PGDF architectures rest on four axiomatic principles:

  • Native Graph Storage: Relationships are physically stored as direct pointers between nodes (index-free adjacency), enabling O(1) traversal.
  • Heterogeneous Entities: Nodes and edges may have varying property sets within the same graph.
  • Composite Labels: Labels classify graph elements (e.g., ":Person", ":REACTS_TO"), enabling type-based filtering.
  • Value Polymorphism: Properties support multiple datatypes (strings, booleans, numbers) within single key-value pairs, with values represented as non-empty lists to accommodate multivalued attributes [1].

Crucially, PGDF employs a robustness principle where implementations MAY automatically correct non-conforming documents—such as creating implicit nodes for referenced edges or removing invalid null values—ensuring operational resilience [1].

Tabular Structure & Schema-Data Integration

PGDF manifests as machine-readable tabular structures that integrate schema and data. Nodes are represented as:<node_id> : <label> { property_key: [value1, value2] }Edges follow:<source_id> -- <target_id> : <RELATION_TYPE> { property_key: [value] }

Table 1: PGDF Structural Components

ComponentRequiredMultiplicityExample
Node IdentifierYesUnique"n1", "http://entity/123"
Edge DirectionYesBinary--> (directed), -- (undirected)
LabelsOptionalMultiple:Molecule :Organic
Property ValuesOptionalList-based {"mw": [152.15], "synonyms": ["FePG", "PG-Iron"]}

This tabular formalism enables schema-data unification: properties exist as runtime-definable key-value pairs rather than predeclared columns, allowing on-the-fly schema evolution. For example, a protein node might initially have {name: ["BRCA1"]}, later acquiring {pathway: ["DNA repair"], mutation_risk: [0.27]} without structural modification [1] [3].

Flexibility in Node/Edge Property Customization

PGDF properties exhibit three-dimensional flexibility:

  • Cardinality Flexibility: Properties contain value lists rather than scalars, supporting multivalue attributes (e.g., synonyms: ["Fe-PGDF", "Iron-PG", "GraphFe"]).
  • Type Flexibility: Values within a single property list may have mixed types (e.g., coordinates: [38.5, -122.3, "approx"]).
  • Semantic Flexibility: Properties can represent quantitative data (e.g., weight: [192.5]) or qualitative metadata (e.g., source: ["PubMed:12345"]).

During merge operations, identical property keys have their value lists concatenated non-destructively—a critical difference from set-based approaches. For example, merging {affiliations: ["OrgA"]} with {affiliations: ["OrgB"]} yields {affiliations: ["OrgA", "OrgB"]}, preserving all values [1].

PGDF vs. Traditional Graph Formats (YARS-PG, GraphML, JSON-Neo4j) [1]

Table 2: Format Comparison

FormatSerializationRelationship EncodingType SupportCompression
PGDFText/JSONLNative edges with propertiesString, Bool, Numbergzip/bzip2
GraphMLXMLNested <edge> elementsLimited via attr.typeExternal
JSON-Neo4jJSONEmbedded in "edges" arrayExtended via pluginsNone
YARS-PGTabularTriple-based (subject-predicate-object)String-centricCustom

PGDF fundamentally differs from traditional formats through its relationship-first architecture. Where GraphML encodes graphs as nested XML hierarchies—incurring parsing overhead—PGDF uses flat tabular statements (one node/edge per line). Unlike JSON-Neo4j's monolithic JSON documents, PGDF supports newline-delimited JSON (JSONL), enabling streaming writes and parallel processing. Contrasted with YARS-PG's triple-centric model (subject-predicate-object), PGDF permits direct attribution to relationships—e.g., a :RESEARCHED edge might have {duration: [5], publications: [3]} properties. This eliminates the need for reification (intermediate nodes) when annotating relationships [1] [3].

Additionally, PGDF supports UTF-8 exclusivity and standardized escape sequences for Unicode, whereas formats like N-Triples require cumbersome \u escapes. Implementation studies show PGDF reduces storage overhead by 4–7× compared to GraphML for billion-edge graphs, primarily through avoidance of XML tag repetition [1] [2].

Properties

CAS Number

134001-02-8

Product Name

Fe-Pgdf

IUPAC Name

5-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-5-oxo-3-phenylpentanoate;hydron;iron(3+)

Molecular Formula

C36H55FeN6O11

Molecular Weight

803.7 g/mol

InChI

InChI=1S/C36H55N6O11.Fe/c1-28(43)40(51)23-11-3-8-20-37-31(44)16-18-34(47)41(52)24-12-4-9-21-38-32(45)17-19-35(48)42(53)25-13-5-10-22-39-33(46)26-30(27-36(49)50)29-14-6-2-7-15-29;/h2,6-7,14-15,30H,3-5,8-13,16-27H2,1H3,(H,37,44)(H,38,45)(H,39,46)(H,49,50);/q-3;+3

InChI Key

VQGUIMBJPIIVIR-UHFFFAOYSA-N

SMILES

[H+].CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CC(CC(=O)[O-])C1=CC=CC=C1)[O-])[O-])[O-].[Fe+3]

Synonyms

Fe-PGDF
ferric-N-(3-phenylglutaryl)desferrioxamine B

Canonical SMILES

[H+].CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CC(CC(=O)[O-])C1=CC=CC=C1)[O-])[O-])[O-].[Fe+3]

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